molecular formula C14H19NO4S B1320023 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid CAS No. 19580-35-9

4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B1320023
CAS No.: 19580-35-9
M. Wt: 297.37 g/mol
InChI Key: NNQKRQFZYFUWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid is a sulfone-containing benzoic acid derivative characterized by a 2,6-dimethylpiperidine moiety attached via a sulfonyl group to the 4-position of the benzene ring. The compound’s structure combines a carboxylic acid group (imparting acidity and hydrogen-bonding capacity) with a lipophilic, sterically hindered piperidine ring. Such structural features are critical in drug design, influencing solubility, bioavailability, and target binding . Sulfones, as highlighted in , are pharmacologically significant, with applications ranging from antimicrobial to anti-inflammatory agents.

Properties

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-4-3-5-11(2)15(10)20(18,19)13-8-6-12(7-9-13)14(16)17/h6-11H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQKRQFZYFUWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid involves several steps. One common method includes the reaction of 4-sulfamoylbenzoic acid with 2,6-dimethylpiperidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid can exhibit anticancer properties. The sulfonamide group is known to interact with various biological targets, potentially inhibiting tumor growth. Studies have highlighted the importance of such compounds in targeting specific cancer pathways.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Sulfonamides have historically been used as antibacterial agents, and derivatives like this compound may contribute to the development of new antibiotics.

Neuropharmacology

The piperidine ring is a common feature in many neuroactive drugs. Compounds containing this structure have been studied for their effects on neurotransmitter systems, suggesting that this compound could be explored for neuropharmacological applications.

Case Studies and Research Findings

StudyFocusFindings
Turteltaub et al. (1993)Carcinogenicity of Heterocyclic AminesInvestigated the bioavailability of heterocyclic amines and their DNA adduct formation, emphasizing the importance of chemical modifications in enhancing biological activity .
SCBT ResearchProteomics ApplicationsHighlighted the use of sulfonamide derivatives in proteomics, indicating potential for drug development and biomarker identification .
PubChem AnalysisStructural InsightsProvided comprehensive data on the molecular structure and properties of this compound, facilitating further research into its applications .

Mechanism of Action

The mechanism of action of 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function . The compound may also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

a) 4-[(Dichloroamino)sulfonyl]benzoic acid
  • Structure: Features a dichloroamino group (-NCl₂) on the sulfonyl moiety instead of dimethylpiperidine.
  • This may improve antimicrobial activity, as seen in related sulfonamides ().
  • Molecular Weight : ~280.09 g/mol (estimated).
  • LogP : Likely higher than unsubstituted analogs due to chlorine atoms .
b) 4-(2,6-Dioxopiperidin-1-yl)benzoic acid
  • Structure : Replaces dimethylpiperidine with a 2,6-dioxopiperidine ring.
  • Properties : The keto groups introduce polarity, reducing lipophilicity (LogP ~0.8) and increasing hydrogen-bonding capacity. This structural change may favor central nervous system (CNS) penetration or alter metabolic stability .
  • Molecular Weight : 233.22 g/mol.
c) 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid
  • Structure : Substitutes dimethylpiperidine with a benzodioxin-sulfonyl group; the carboxylic acid is on the piperidine ring.
  • The carboxylic acid’s position on the piperidine alters molecular geometry compared to the target compound’s benzene-linked acid .
  • Molecular Weight : 327.35 g/mol.

Substituent Variations on the Benzene Ring

a) 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide
  • Structure : Contains a bromo substituent at the 3-position and a hydrazide group (-CONHNH₂) instead of a carboxylic acid.
  • Properties : The hydrazide group increases basicity and may enhance antitubercular activity, as seen in . Bromine’s steric and electronic effects could improve target selectivity .
  • Molecular Weight : ~413.25 g/mol (estimated).
b) 4-[3-[5-Chloro-1-(diphenylmethyl)-2-[2-[[[2-(trifluoromethyl)benzyl]sulfonyl]amino]ethyl]-1H-indol-3-yl]propyl]benzoic acid
  • Structure : A complex derivative with trifluoromethyl, indole, and diphenylmethyl groups.
  • Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity (LogP ~4.5), while the indole and diphenylmethyl groups may contribute to analgesic or anti-arthritic activity ().
  • Molecular Weight : 745.25 g/mol.

Research Findings and Implications

  • Lipophilicity and Bioavailability : The target compound’s dimethylpiperidine group likely increases LogP compared to dioxopiperidine or polar analogs, favoring passive diffusion across biological membranes .

Biological Activity

4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and enzyme inhibitory properties. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound features a benzoic acid moiety linked to a sulfonyl group, which is further attached to a 2,6-dimethylpiperidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory pathways. For instance, studies on related sulfamoyl compounds have shown their effectiveness in enhancing NF-κB activity, which plays a crucial role in inflammatory responses. This suggests that this compound may also possess similar activity by acting as an immunomodulator .

2. Antibacterial Activity

The antibacterial effects of sulfonamide derivatives are well-documented. In vitro studies have demonstrated that compounds with piperidine and sulfonyl functionalities can inhibit the growth of various bacterial strains. For example, compounds structurally related to this compound have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

3. Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit significant activity. The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Preliminary studies suggest that similar compounds can serve as effective AChE inhibitors with low IC50 values, indicating a potential role for this compound in treating conditions like Alzheimer's disease .

Case Studies

StudyFindings
Study on NF-κB Activation Enhanced NF-κB activity observed in THP-1 cells treated with sulfamoyl derivatives .
Antibacterial Screening Moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis; weak activity against other strains .
Enzyme Inhibition Compounds showed strong AChE inhibition with IC50 values significantly lower than standard references .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activities. Modifications at various positions of the piperidine or benzoic acid moieties may lead to enhanced potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sulfonation of benzoic acid derivatives followed by substitution with 2,6-dimethylpiperidine. Key intermediates like 4-(chlorosulfonyl)benzoic acid are generated under controlled conditions (e.g., using SOCl₂ or sulfonic acid derivatives). Characterization employs techniques such as NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95% by area normalization), and melting point determination (e.g., mp 123–124°C for related sulfonamide intermediates) . For reaction optimization, TLC and mass spectrometry (MS) are used to track intermediate formation .

Q. How can analytical methods like HPLC be optimized for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended. Mobile phases often combine methanol and buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) in a 65:35 ratio. System suitability tests should include resolution checks between the compound and structurally similar impurities (e.g., 4-hydroxybenzoic acid or sulfonamide byproducts). Calibration curves are validated using spiked samples with R² > 0.995 .

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

  • Methodological Answer : The sulfonyl-piperidine moiety suggests potential enzyme inhibition (e.g., carbonic anhydrase or kinase targets) due to its resemblance to known sulfonamide inhibitors. In vitro assays using recombinant enzymes or cell-based models (e.g., IC₅₀ determination) are critical. For example, co-crystallization studies with related sulfonamides reveal binding interactions at active sites, which can guide molecular docking simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Systematic solubility studies should use standardized protocols (e.g., shake-flask method at 25°C ± 0.5°C) with solvents of varying polarity (water, DMSO, ethanol). X-ray diffraction (XRD) and differential scanning calorimetry (DSC) identify crystalline forms, while HPLC-MS monitors degradation. For example, pH-dependent solubility in buffered solutions (pH 4.6–7.4) may explain variability in biological assays .

Q. What environmental fate studies are recommended to assess the compound’s persistence and ecotoxicity?

  • Methodological Answer : Long-term environmental studies should evaluate hydrolysis, photolysis, and biodegradation under OECD guidelines. Key parameters include half-life in water (e.g., using UV irradiation at 254 nm) and bioaccumulation factors in model organisms (e.g., Daphnia magna). Acute toxicity (e.g., LC₅₀) and genotoxicity assays (Ames test) are prioritized, with H400 (“toxic to aquatic life”) as a critical endpoint .

Q. How can structural modifications enhance the compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer : Rational design involves substituting the benzoic acid or piperidine groups. For example:

  • Piperidine modification : Introducing electron-withdrawing groups (e.g., CF₃) to modulate pKa and membrane permeability.
  • Sulfonyl linker replacement : Testing sulfonamide vs. phosphonate analogs for improved metabolic stability.
    SAR studies require parallel synthesis and high-throughput screening (HTS) against target vs. counter-targets (e.g., CYP450 enzymes) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Use a split-split plot design with variables like temperature (4°C, 25°C, 37°C), pH (1.2, 4.5, 7.4), and exposure time (0–48 hours). Stability is assessed via HPLC-UV for parent compound degradation and LC-MS/MS for metabolite identification. Accelerated stability studies (40°C/75% RH) predict shelf-life, while forced degradation (oxidative, thermal) identifies vulnerable functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.